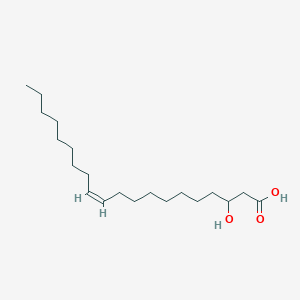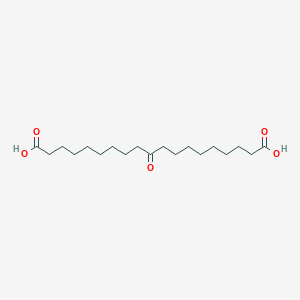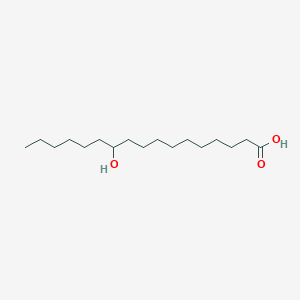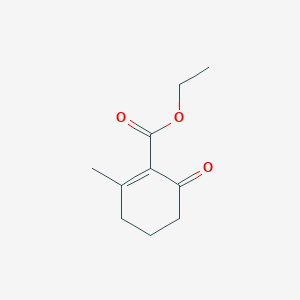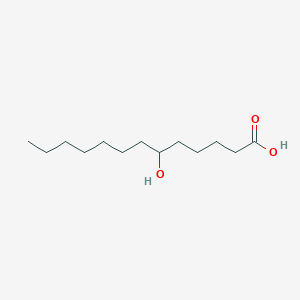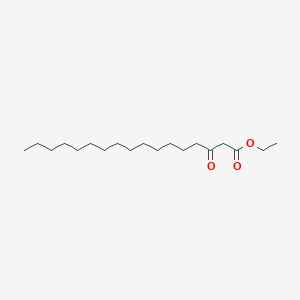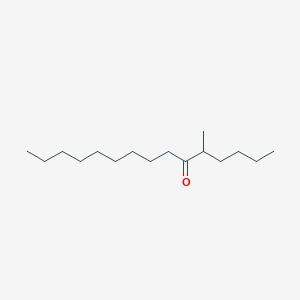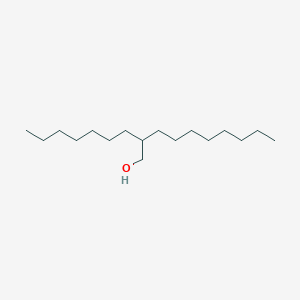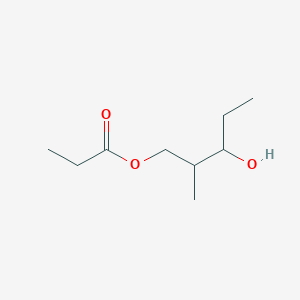
8-Hydroxyheptadecanoic acid
説明
8-Hydroxyheptadecanoic acid is a useful research compound. Its molecular formula is C17H34O3 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Hydroxyheptadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxyheptadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Prostaglandin Receptor Affinity and cAMP Formation
A study by Smith et al. (1977) on 8-alkylthio(sulfinyl and sulfonyl)-12-hydroxyalkanoic acids, structurally similar to 8-hydroxyheptadecanoic acid, showed these compounds can stimulate cAMP formation in the mouse ovary and bind to the rat lipocyte prostaglandin receptor. These findings suggest potential applications in understanding prostaglandin receptor interactions and signaling pathways in biological systems (Smith et al., 1977).
Role in Oxidative DNA Damage Analysis
Rodriguez et al. (2000) explored the role of 8-hydroxyguanine, a compound related to 8-hydroxyheptadecanoic acid, in DNA oxidative damage. This research is crucial for understanding DNA lesions caused by oxidative processes, highlighting the importance of these compounds in genetic and cellular damage studies (Rodriguez et al., 2000).
Identification in Plant Cutins and Suberins
Holloway and Deas (1971) identified dihydroxyhexadecanoic acid isomers in plant cutins and suberins, closely related to 8-hydroxyheptadecanoic acid. This discovery is significant for studies in plant biology, particularly in understanding the biosynthesis and composition of plant cuticles and protective layers (Holloway & Deas, 1971).
Insights in Medicinal Chemistry
Gupta et al. (2021) discussed the significance of 8-hydroxyquinolines, chemically related to 8-hydroxyheptadecanoic acid, in medicinal chemistry. The study highlights the potential of these compounds in the treatment of diseases like cancer, HIV, and neurodegenerative disorders, emphasizing their role in drug development (Gupta et al., 2021).
Biomarker for Parkinson Disease Progression
Sato et al. (2005) investigated 8-hydroxydeoxyguanosine, related to 8-hydroxyheptadecanoic acid, as a biomarker for Parkinson's disease progression. This suggests that derivatives of 8-hydroxyheptadecanoic acid could be crucial in neurodegenerative disease research and monitoring (Sato, Mizuno, & Hattori, 2005).
特性
IUPAC Name |
8-hydroxyheptadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-2-3-4-5-6-7-10-13-16(18)14-11-8-9-12-15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUFEWPQZITFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



